Chemical Properties and Structure of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde
Chemical Properties and Structure of 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde
Technical Guide for Drug Development & Synthetic Chemistry
Executive Summary
3-(4-Nitrophenyl)isoxazole-5-carbaldehyde (CAS 869496-64-0) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile pharmacophore for the development of anti-infective, anti-inflammatory, and anticancer agents. Characterized by an electron-deficient isoxazole core linked to a para-nitrophenyl moiety, this molecule exhibits unique electronic properties that facilitate diverse functionalization. Its aldehyde group at the C-5 position acts as a "chemical handle" for generating Schiff bases, hydrazones, and acrylic derivatives, while the nitro group offers a reduction gateway to aniline-based bioisosteres. This guide provides a comprehensive technical analysis of its structural attributes, synthetic pathways, and reactivity profile.
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8][9][10]
Identification Data
| Property | Specification |
| IUPAC Name | 3-(4-Nitrophenyl)-1,2-oxazole-5-carbaldehyde |
| CAS Number | 869496-64-0 |
| Molecular Formula | C₁₀H₆N₂O₄ |
| Molecular Weight | 218.17 g/mol |
| SMILES | O=CC1=CC(C2=CC=C([O-])C=C2)=NO1 |
| Appearance | Pale yellow to off-white solid |
| Predicted LogP | ~1.94 - 2.10 |
| H-Bond Acceptors | 4 (NO₂, CHO, Isoxazole O/N) |
| H-Bond Donors | 0 |
Structural Geometry & Electronic Properties
The molecule consists of two aromatic systems: the phenyl ring and the isoxazole ring.
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Conformation: The biaryl bond (C3-C1') allows for rotation, but conjugation between the π-systems typically favors a planar or near-planar conformation to maximize resonance stabilization. However, steric interactions may induce a slight twist (dihedral angle 10-20°).
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Electronic Distribution: The 4-nitro group is a strong electron-withdrawing group (EWG), significantly decreasing electron density on the phenyl ring. This effect propagates through the isoxazole ring, making the C-5 aldehyde highly electrophilic and reactive toward nucleophiles.
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Isoxazole Core: The N-O bond is the weakest point of the ring but is generally stable under acidic and mild basic conditions. Strong reducing agents (e.g., catalytic hydrogenation) can cleave the N-O bond to form enamino ketones.
Synthetic Pathways[3][5][6][12][13][14]
The most robust synthesis of 3-aryl-isoxazole-5-carbaldehydes utilizes a [3+2] 1,3-dipolar cycloaddition strategy. This approach ensures high regioselectivity, placing the aryl group at position 3 and the functional handle at position 5.
Pathway Logic
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Dipole Formation: 4-Nitrobenzaldehyde is converted to its oxime, which is then chlorinated (using NCS) to form the hydroximoyl chloride. Treatment with a base generates the nitrile oxide in situ.
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Cycloaddition: The nitrile oxide reacts with a dipolarophile.[1] Propargyl alcohol is preferred over propargyl aldehyde due to higher stability and yield.
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Oxidation: The resulting isoxazole-5-methanol is oxidized to the target carbaldehyde.
Synthesis Mechanism Diagram
Figure 1: Step-wise synthetic pathway via nitrile oxide cycloaddition.
Detailed Experimental Protocols
Note: These protocols are adapted from standard methodologies for 3-aryl-isoxazole synthesis. Always perform risk assessments for handling nitro-compounds and strong oxidants.
Step 1: Preparation of 4-Nitrobenzaldehyde Oxime
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Reagents: 4-Nitrobenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (30 mL), Water (10 mL).
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Procedure: Dissolve the aldehyde in ethanol. Add an aqueous solution of hydroxylamine HCl and sodium acetate. Reflux for 1-2 hours.
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Workup: Cool the mixture. The oxime typically precipitates as a solid. Filter, wash with cold water, and dry.
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Yield: Expect >90%.
Step 2: [3+2] Cycloaddition to Isoxazole-5-methanol
This step involves the in situ generation of the nitrile oxide.
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Reagents: Oxime (from Step 1, 10 mmol), N-Chlorosuccinimide (NCS, 11 mmol), Propargyl Alcohol (12 mmol), Triethylamine (Et₃N, 12 mmol), DMF or DCM (dry).
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Procedure:
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Dissolve oxime in dry solvent (DMF is preferred for solubility).
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Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride (check TLC).
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Add propargyl alcohol.
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Add Et₃N dropwise over 30 minutes (maintain <5°C to prevent nitrile oxide dimerization to furoxan).
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Allow to warm to room temperature and stir overnight.
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-
Workup: Pour into ice water. Extract with Ethyl Acetate.[2][3] Wash organic layer with brine.[3] Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallization (EtOH) or Column Chromatography (Hexane/EtOAc).
Step 3: Oxidation to Carbaldehyde
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Reagents: Isoxazole-5-methanol (5 mmol), Activated Manganese Dioxide (MnO₂, 20-50 mmol) or PCC (7.5 mmol), DCM or Chloroform.
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Procedure (MnO₂ method - milder):
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Dissolve the alcohol in DCM.
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Add activated MnO₂ (excess is required for kinetics).
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Stir vigorously at room temperature or reflux for 4-12 hours.
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Workup: Filter through a celite pad to remove Mn solids. Concentrate the filtrate.
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Result: The residue is the target 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde .[4]
Chemical Reactivity Profile
The molecule possesses three distinct zones of reactivity, allowing for modular elaboration in drug discovery.
Reactivity Map
Figure 2: Functional group reactivity profile.
Key Transformations
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Condensation (Aldehyde): Reaction with hydrazides (e.g., isoniazid) yields acylhydrazones, a class of compounds with potent antitubercular activity.
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Reduction (Nitro): Selective reduction of the nitro group to an amine (using SnCl₂ or Fe/HCl) allows the aldehyde to remain intact if conditions are controlled, enabling the synthesis of bifunctional intermediates.
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Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form acrylonitrile derivatives, often used to inhibit specific enzymes like tyrosine phosphatases.
Pharmacological Potential[5]
The 3-phenylisoxazole-5-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry.
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HDAC Inhibitors: Derivatives where the aldehyde is converted to a hydroxamic acid (via the carboxylic acid) or a benzamide have shown activity as Histone Deacetylase (HDAC) inhibitors, relevant in cancer therapy.
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Antimicrobial Agents: Schiff bases derived from this aldehyde exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and M. tuberculosis. The isoxazole ring mimics the transition state of peptide bond hydrolysis, potentially inhibiting bacterial proteases.
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Anti-inflammatory: 3,5-Diarylisoxazoles are known COX-2 inhibitors. While this specific aldehyde is a precursor, its lipophilicity (LogP ~2) and planar geometry make it an excellent starting point for designing non-steroidal anti-inflammatory drugs (NSAIDs).
References
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Synthesis of Isoxazole Derivatives: Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science. Link
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Antitubercular Activity: Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. CRIS Ulima. Link
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HDAC Inhibition: Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One / NIH. Link
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Cycloaddition Methodology: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. RSC Advances / NIH. Link
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General Reactivity: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Link
